REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH2:9][CH2:10][CH3:11])[N:3]=1.[NH2:12][NH2:13].C(=O)([O-])[O-].[K+].[K+]>C(O)C>[CH2:9]([S:8][C:4]1[N:3]=[C:2]([NH:12][NH2:13])[CH:7]=[CH:6][N:5]=1)[CH2:10][CH3:11] |f:2.3.4|
|
Name
|
|
Quantity
|
15.03 g
|
Type
|
reactant
|
Smiles
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ClC1=NC(=NC=C1)SCCC
|
Name
|
|
Quantity
|
10.69 g
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
15.37 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed (CH2Cl2/hexanes through silica)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)SC1=NC=CC(=N1)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.036 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |